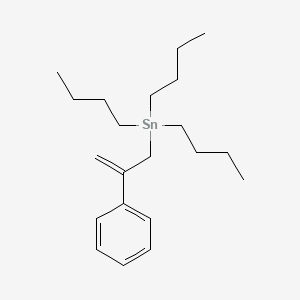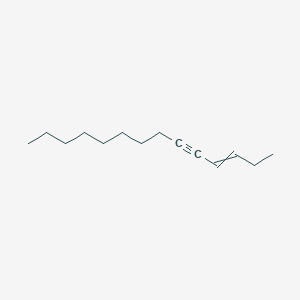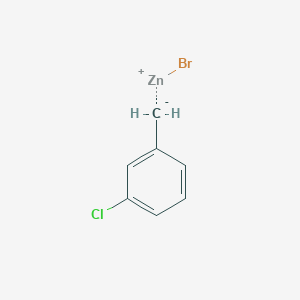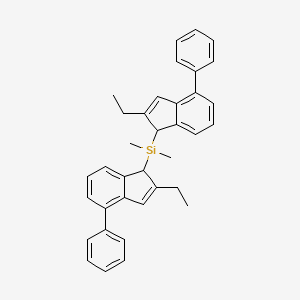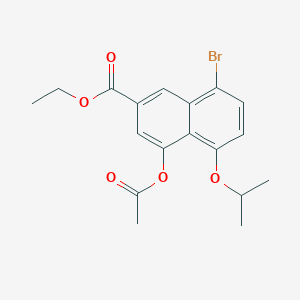phosphanium perchlorate CAS No. 137554-58-6](/img/structure/B14263295.png)
[5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, a benzylsulfanyl group, and a triphenylphosphanium moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzylsulfanyl group via nucleophilic substitution. The final step involves the quaternization of the thiazole nitrogen with triphenylphosphine and subsequent treatment with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the benzylsulfanyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound has potential applications in studying enzyme interactions and protein modifications due to its reactive functional groups. It can be used as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is being explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and proteins. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The triphenylphosphanium moiety can interact with cellular membranes, affecting membrane potential and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Comparison
Compared to similar compounds, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate stands out due to its unique combination of functional groups. The presence of the thiazole ring and the triphenylphosphanium moiety provides distinct reactivity and interaction profiles, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications highlight its uniqueness among similar compounds.
Propiedades
| 137554-58-6 | |
Fórmula molecular |
C34H27ClNO4PS2 |
Peso molecular |
644.1 g/mol |
Nombre IUPAC |
(5-benzylsulfanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C34H27NPS2.ClHO4/c1-6-16-27(17-7-1)26-37-34-32(35-33(38-34)28-18-8-2-9-19-28)36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;2-1(3,4)5/h1-25H,26H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
LLJWMPNFODFVQA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(N=C(S2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





